molecular formula C15H19ClN2O3 B4228341 3-(Tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione

3-(Tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4228341
M. Wt: 310.77 g/mol
InChI Key: MAQSXVVNVWJUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the tert-Butylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidinedione core with a tert-butylamino group, often using tert-butylamine and a suitable catalyst.

    Chlorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinedione core, potentially converting them to hydroxyl groups.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butylamino)-1-phenyl-2,5-pyrrolidinedione: Lacks the chloro and methoxy groups.

    3-(tert-butylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione: Lacks the chloro group.

    3-(tert-butylamino)-1-(5-chlorophenyl)-2,5-pyrrolidinedione: Lacks the methoxy group.

Uniqueness

The presence of both chloro and methoxy groups on the phenyl ring of 3-(Tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

3-(tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-15(2,3)17-10-8-13(19)18(14(10)20)11-7-9(16)5-6-12(11)21-4/h5-7,10,17H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQSXVVNVWJUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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